molecular formula C19H21N5OS B2711004 N-(2-methylpropyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 557097-76-4

N-(2-methylpropyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B2711004
CAS No.: 557097-76-4
M. Wt: 367.47
InChI Key: JSCQVTCHJWLQST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylpropyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a pyridine ring, and a phenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.

    Phenyl Group Addition: The phenyl group is often added through a Friedel-Crafts alkylation reaction.

    Final Assembly: The final step involves coupling the triazole, pyridine, and phenyl groups with the acetamide moiety under controlled conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes:

    Batch Processing: Utilizing large reactors to carry out each step sequentially.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can produce ketones, aldehydes, or carboxylic acids.

    Reduction: Can produce alcohols or amines.

    Substitution: Can produce various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: The compound may bind to specific receptors, modulating cellular signaling pathways.

    DNA/RNA: The compound may interact with genetic material, influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylpropyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide: shares structural similarities with other triazole-containing compounds, such as:

Uniqueness

    Structural Complexity: The combination of triazole, pyridine, and phenyl groups in this compound makes it unique compared to simpler triazole derivatives.

Biological Activity

N-(2-methylpropyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by relevant data tables and findings from recent studies.

1. Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a triazole moiety, a pyridine ring, and a sulfanyl group. Its molecular formula is C18H23N4OSC_{18}H_{23}N_4OS. The synthesis typically involves the condensation of appropriate precursors under controlled conditions to ensure high yield and purity. The detailed synthetic pathway often includes multiple steps such as nucleophilic substitutions and cyclization reactions.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC18H23N4OSC_{18}H_{23}N_4OS
Triazole RingPresent (5-position substituted)
Pyridine RingPresent (4-position substituted)
Sulfanyl GroupAttached to the acetamide moiety

2.1 Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of triazoles are known to inhibit various bacterial strains effectively.

Case Study : A study involving related triazole derivatives showed promising results against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 0.21 µM to 25 µM for different derivatives .

Table 2: Antimicrobial Activity of Related Triazole Compounds

CompoundTarget OrganismMIC (µM)
Compound AE. coli0.21
Compound BS. aureus10.93
Compound CPseudomonas aeruginosa0.21

2.2 Anticancer Activity

The anticancer potential of triazole derivatives has also been explored extensively. For example, compounds featuring the triazole structure have been reported to induce apoptosis in cancer cell lines such as MDA-MB-231.

Research Findings : In vitro studies demonstrated that certain derivatives increased annexin V-FITC positive cells significantly compared to control groups, indicating their potential as anticancer agents .

3. Mechanistic Insights

The biological mechanisms underlying the activity of this compound are believed to involve interactions with key cellular targets:

3.1 Enzyme Inhibition

Compounds with similar structures have shown to inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes. For instance, selective inhibition of CA IX has been noted with IC50 values in the nanomolar range .

3.2 Interaction with DNA

Molecular docking studies suggest that these compounds can bind effectively within the active sites of DNA gyrase and MurD enzymes, which are essential for bacterial DNA replication and cell wall synthesis .

4. Conclusion

This compound represents a promising candidate for further development in antimicrobial and anticancer therapies due to its diverse biological activities and favorable pharmacological properties. Ongoing research into its mechanism of action will enhance our understanding and potentially lead to novel therapeutic applications.

Properties

IUPAC Name

N-(2-methylpropyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-14(2)12-21-17(25)13-26-19-23-22-18(15-8-10-20-11-9-15)24(19)16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCQVTCHJWLQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.